4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
Description
4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is a thiobenzaldehyde derivative featuring a morpholine-substituted benzoyl group. Its structure combines a benzaldehyde core with a thiocarbonyl group and a morpholin-4-ylmethyl substituent, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C19H19NO2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[2-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(16-7-5-15(14-23)6-8-16)18-4-2-1-3-17(18)13-20-9-11-22-12-10-20/h1-8,14H,9-13H2 |
InChI Key |
FQEHTLRUHVYDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde typically involves a multi-step process. One common method involves the reaction of 2-(morpholin-4-ylmethyl)benzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoyl and thiobenzaldehyde groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence includes three morpholine-containing triazole-thione derivatives (compounds 19a , 20a , and 21a ) . While these compounds share a morpholine moiety, their core structures differ significantly from the target compound. Below is a comparative analysis based on structural and synthetic aspects:
Table 1: Key Features of Morpholine-Containing Compounds
Key Observations:
Structural Differences :
- The target compound contains a thiobenzaldehyde backbone, whereas the referenced compounds (19a–21a ) are triazole-thiones. The latter have a five-membered triazole ring fused with a thione group, which may enhance hydrogen-bonding interactions compared to the aldehyde group in the target compound.
Substituent Effects :
- In 19a–21a , the morpholine group is replaced with bulkier piperazine derivatives (e.g., phenylpiperazine or fluorophenylpiperazine). These substitutions correlate with increased synthesis yields (75% → 82%), suggesting that electron-withdrawing groups (e.g., fluorine in 21a ) or aromatic extensions improve reaction efficiency .
- The target compound’s morpholin-4-ylmethyl group may offer better solubility compared to the piperazine derivatives in 20a and 21a , as morpholine is a smaller, less lipophilic heterocycle.
Biological Relevance :
- Triazole-thiones like 19a–21a are often explored for antimicrobial or antitumor activity due to their sulfur-containing heterocycles. In contrast, thiobenzaldehydes are less studied but may act as intermediates in synthesizing thioamide-based drugs.
Biological Activity
4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a morpholine moiety and a thiobenzaldehyde group, suggests a range of biological activities. This article reviews the biological activity of this compound, highlighting case studies, research findings, and data tables that summarize its effects.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the morpholine ring contributes to its solubility and interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing thiobenzaldehyde groups have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives of benzoylthiobenzaldehyde have demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Certain morpholine-containing compounds are known to inhibit specific enzymes, contributing to their therapeutic potential.
Antimicrobial Activity
A study investigated the antimicrobial properties of thiobenzaldehyde derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
| Microorganism | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
Anticancer Activity
Another study focused on the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Enzyme Inhibition
Research also highlighted the enzyme inhibitory activity of morpholine derivatives. The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 68 |
| Control (No inhibitor) | 0 |
The proposed mechanism of action for the biological activity of this compound includes:
- Formation of Reactive Species : The thiobenzaldehyde moiety can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells or cancer cells.
- Enzyme Interaction : The morpholine ring may facilitate binding to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
